Cas no 95091-99-9 (3-2-(methylsulfanyl)phenylpropanoic acid)
3-2-(methylsulfanyl)phenylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-2-(methylsulfanyl)phenylpropanoic acid
- 3-(2-(methylthio)phenyl)propanoic acid
- SCHEMBL2162246
- (2-(Methylthio)phenyl)propanoic acid
- 3-[2-(methylsulfanyl)phenyl]propanoic acid
- 95091-99-9
- EN300-1849288
-
- Inchi: 1S/C10H12O2S/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
- InChI Key: WDLFDSAPUVIHOA-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC=CC=1CCC(=O)O
Computed Properties
- Exact Mass: 196.05580079g/mol
- Monoisotopic Mass: 196.05580079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 62.6Ų
3-2-(methylsulfanyl)phenylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1849288-1g |
3-[2-(methylsulfanyl)phenyl]propanoic acid |
95091-99-9 | 1g |
$0.0 | 2023-09-19 | ||
| Enamine | EN300-1849288-0.05g |
3-[2-(methylsulfanyl)phenyl]propanoic acid |
95091-99-9 | 0.05g |
$612.0 | 2023-06-03 | ||
| Enamine | EN300-1849288-0.1g |
3-[2-(methylsulfanyl)phenyl]propanoic acid |
95091-99-9 | 0.1g |
$640.0 | 2023-06-03 | ||
| Enamine | EN300-1849288-0.25g |
3-[2-(methylsulfanyl)phenyl]propanoic acid |
95091-99-9 | 0.25g |
$670.0 | 2023-06-03 | ||
| Enamine | EN300-1849288-0.5g |
3-[2-(methylsulfanyl)phenyl]propanoic acid |
95091-99-9 | 0.5g |
$699.0 | 2023-06-03 | ||
| Enamine | EN300-1849288-1.0g |
3-[2-(methylsulfanyl)phenyl]propanoic acid |
95091-99-9 | 1g |
$728.0 | 2023-06-03 | ||
| Enamine | EN300-1849288-2.5g |
3-[2-(methylsulfanyl)phenyl]propanoic acid |
95091-99-9 | 2.5g |
$1428.0 | 2023-06-03 | ||
| Enamine | EN300-1849288-5.0g |
3-[2-(methylsulfanyl)phenyl]propanoic acid |
95091-99-9 | 5g |
$2110.0 | 2023-06-03 | ||
| Enamine | EN300-1849288-10.0g |
3-[2-(methylsulfanyl)phenyl]propanoic acid |
95091-99-9 | 10g |
$3131.0 | 2023-06-03 |
3-2-(methylsulfanyl)phenylpropanoic acid Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 3-2-(methylsulfanyl)phenylpropanoic acid
3-(2-(Methylsulfanyl)Phenyl)Propanoic Acid: A Comprehensive Overview
3-(2-(Methylsulfanyl)Phenyl)Propanoic Acid, also known by its CAS number 95091-99-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with the molecular formula C11H14O2S, is characterized by its unique structure that combines a propanoic acid group with a methylsulfanyl-substituted phenyl ring. The presence of the methylsulfanyl group (-SMe) introduces interesting electronic and steric effects, making this compound a valuable substrate for various chemical transformations and biological studies.
The synthesis of 3-(2-(Methylsulfanyl)Phenyl)Propanoic Acid typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and improving yields. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the carbon-sulfur bond, which is a critical step in forming the methylsulfanyl group.
In terms of physical properties, 3-(2-(Methylsulfanyl)Phenyl)Propanoic Acid exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various applications in both academic and industrial settings.
The biological activity of 3-(2-(Methylsulfanyl)Phenyl)Propanoic Acid has been a focal point of recent studies. Research indicates that this compound possesses potential anti-inflammatory and antioxidant properties, which could be harnessed in the development of novel therapeutic agents. For example, a study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits COX-2 enzyme activity, suggesting its potential as an anti-inflammatory drug candidate.
Beyond its pharmacological applications, 3-(2-(Methylsulfanyl)Phenyl)Propanoic Acid has also found utility in materials science. Its ability to form stable metal complexes has led to its exploration as a ligand in catalytic systems for organic transformations. Recent work has highlighted its effectiveness in facilitating asymmetric catalysis, offering new avenues for enantioselective synthesis of complex molecules.
In conclusion, 3-(2-(Methylsulfanyl)Phenyl)Propanoic Acid, with its unique structure and versatile properties, continues to be a subject of intense research across multiple disciplines. As new synthetic methods and applications emerge, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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